molecular formula C18H14ClFN2O2 B2889517 Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-53-3

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2889517
CAS No.: 1207049-53-3
M. Wt: 344.77
InChI Key: NNJCDGGTAHJDOZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core substituted with dimethyl, oxo, and ethoxybenzyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-c]pyridine ring system.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through selective alkylation and oxidation reactions.

    Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group is attached via a nucleophilic substitution reaction, where the ethoxybenzyl moiety reacts with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-methoxybenzyl)acetamide
  • 2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-chlorobenzyl)acetamide

Uniqueness

The uniqueness of Methyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxybenzyl group, in particular, may enhance its solubility, stability, or interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-3-5-12(8-14(10)20)21-16-9-17(18(23)24-2)22-15-6-4-11(19)7-13(15)16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJCDGGTAHJDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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